molecular formula C17H18Cl2N4O B4750898 N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4750898
M. Wt: 365.3 g/mol
InChI Key: IZIMNODBNBKPPC-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML182, is a small molecule compound that has been extensively studied for its potential therapeutic applications. ML182 is a piperazinecarboxamide derivative that has been shown to have a high affinity for the dopamine receptor D3 and has been identified as a potential therapeutic agent for the treatment of drug addiction and other neurological disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide involves its binding to the dopamine receptor D3, which is involved in the reward pathway of the brain. By binding to this receptor, N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can modulate the release of dopamine and other neurotransmitters, which may reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide are still being studied, but preliminary research suggests that the compound may modulate the release of dopamine and other neurotransmitters in the brain. This may have implications for the treatment of drug addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the dopamine receptor D3, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation of using N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective compounds that target the dopamine receptor D3. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and its potential toxicity.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. The compound has been shown to have a high affinity for the dopamine receptor D3, which is involved in the reward pathway of the brain and is implicated in drug addiction. N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and has been identified as a potential therapeutic agent for the treatment of cocaine addiction.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-14-2-1-3-15(16(14)19)21-17(24)23-10-8-22(9-11-23)12-13-4-6-20-7-5-13/h1-7H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIMNODBNBKPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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